molecular formula C13H21N3O3S B2469025 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2097921-33-8

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2469025
CAS No.: 2097921-33-8
M. Wt: 299.39
InChI Key: AIVJGRPHIOAQFZ-UHFFFAOYSA-N
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Description

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. The ethylsulfonyl group is then introduced through sulfonation reactions. The final step involves the coupling of the piperidine derivative with the pyrimidine ring, often using nucleophilic substitution reactions .

Industrial production methods may involve optimization of these steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .

Scientific Research Applications

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives such as:

Compared to these compounds, 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings, which may confer distinct biological activities and applications .

Properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-3-yl)oxy-4,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-6-12(9-16)19-13-14-10(2)8-11(3)15-13/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVJGRPHIOAQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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